Cas no 1311316-40-1 (4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride)

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride is a specialized organic compound with notable features. It exhibits high purity and stability, making it suitable for various chemical reactions. The presence of the cyclopropyl and oxadiazol groups provides unique reactivity, allowing for selective transformations in synthetic routes. This compound is ideal for research and development in the fields of organic synthesis and pharmaceutical chemistry.
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride structure
1311316-40-1 structure
商品名:4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride
CAS番号:1311316-40-1
MF:
メガワット:
CID:4587724

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-74272-5.0g
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
5.0g
$1199.0 2024-05-24
Enamine
EN300-74272-0.25g
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
0.25g
$162.0 2024-05-24
Enamine
EN300-74272-0.05g
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
0.05g
$76.0 2024-05-24
A2B Chem LLC
AV68434-2.5g
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
2.5g
$888.00 2024-04-20
A2B Chem LLC
AV68434-250mg
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
250mg
$206.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1330501-500mg
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
500mg
¥2815.00 2024-08-09
1PlusChem
1P01AHSI-250mg
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
250mg
$215.00 2025-03-19
1PlusChem
1P01AHSI-100mg
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
100mg
$161.00 2025-03-19
1PlusChem
1P01AHSI-1g
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
1g
$495.00 2025-03-19
Enamine
EN300-74272-0.1g
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
1311316-40-1 95%
0.1g
$113.0 2024-05-24

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride 関連文献

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4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochlorideに関する追加情報

Introduction to 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride (CAS No. 1311316-40-1)

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride, identified by its CAS number 1311316-40-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, combining a methoxyaniline moiety with a cyclopropyl-substituted 1,2,4-oxadiazole ring. Such structural motifs are often explored for their potential biological activities and mechanistic insights into drug action.

The 1,2,4-oxadiazole core is a heterocyclic scaffold that has been extensively studied due to its presence in numerous bioactive natural products and synthetic drugs. Its ability to serve as a privileged structure in medicinal chemistry stems from its versatility in forming hydrogen bonds and its capacity to interact with biological targets such as enzymes and receptors. The incorporation of a 5-cyclopropyl substituent into the oxadiazole ring introduces steric and electronic modifications that can influence the compound's pharmacokinetic properties, solubility, and overall bioactivity. This particular substitution pattern is of interest because cyclopropyl groups are known to enhance metabolic stability and binding affinity in certain drug candidates.

The methoxyaniline portion of the molecule provides an amine functionality that can participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal in drug synthesis. Additionally, the methoxy group can modulate the electronic properties of the aromatic system, potentially affecting receptor interactions. The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more suitable for formulation in pharmaceutical applications such as oral or injectable preparations.

In recent years, there has been growing interest in exploring the therapeutic potential of oxadiazole-containing compounds across multiple disease areas. Studies have demonstrated that oxadiazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The specific combination of structural elements in 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride makes it an intriguing candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify novel derivatives with enhanced potency and selectivity. For instance, studies have shown that modifications to the cyclopropyl substituent or the methoxyaniline moiety can significantly alter the compound's pharmacological profile. These findings underscore the importance of structural optimization in developing effective therapeutic agents.

The 5-cyclopropyl group plays a critical role in determining the compound's interaction with biological targets. By providing steric hindrance at specific positions on the molecule, it can improve binding affinity while minimizing off-target effects. This is particularly relevant in drug design where selectivity is paramount to ensuring efficacy and safety. Furthermore, the oxadiazole ring contributes to the compound's ability to engage with various binding pockets on proteins or enzymes involved in disease pathways.

Recent experimental studies have begun to unravel the mechanistic basis of action for compounds like 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride. These investigations have revealed that it may exert its effects through multiple mechanisms simultaneously. For example, it could inhibit key enzymes involved in signal transduction pathways or modulate ion channel activity. Such multifaceted interactions are often desirable in therapeutics as they can provide broader therapeutic benefits with fewer side effects.

The pharmaceutical industry has recognized the value of heterocyclic compounds like oxadiazoles in drug development due to their inherent bioactivity and structural diversity. The synthesis of derivatives such as 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride exemplifies how medicinal chemists are systematically exploring chemical space to uncover new therapeutic opportunities. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating rapid screening and optimization efforts.

From a chemical biology perspective, 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride offers insights into how structural features influence biological function. The interplay between electronic effects and steric interactions within this molecule provides valuable lessons for designing future drug candidates. By understanding these relationships at a molecular level, researchers can develop more rational approaches to drug discovery, reducing reliance on serendipitous discoveries.

The development of novel pharmaceuticals requires not only innovative chemistry but also rigorous evaluation through preclinical and clinical studies. While 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxyaniline hydrochloride remains largely under investigation, its promising profile suggests potential applications across several therapeutic areas, including oncology, neurology, and inflammatory diseases. Future research will focus on elucidating its full pharmacological spectrum while addressing any safety concerns that may arise during development.

In conclusion, 4-(5-cyclopropyl-1, 2, 4-oxadiazol)-3-yyyy-methoxyaniline hydrochloride (CAS No.: 1311316)-40-) represents an exciting advancement in medicinal chemistry, combining structural innovation with biological promise.* Its unique scaffold offers opportunities for developing next-generation therapeutics,* while ongoing research continues*to uncover new insights*into its mechanisms*of action.* As our understanding*of disease pathways*and molecular interactions*evolves,*compounds like this one*will play*an increasingly important role*in addressing unmet medical needs.

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